Xylotetraose

説明

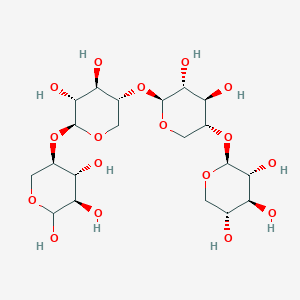

Structure

2D Structure

3D Structure

特性

分子式 |

C20H34O17 |

|---|---|

分子量 |

546.5 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1 |

InChIキー |

KPTPSLHFVHXOBZ-BIKCPUHGSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Xylotetraose: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of xylotetraose, a xylooligosaccharide of significant interest to researchers in glycobiology, biochemistry, and drug development. This document details its molecular composition, key quantitative data, and general experimental methodologies for its production and analysis.

Chemical Structure and Composition

This compound is a tetrasaccharide, meaning it is a carbohydrate composed of four monosaccharide units.[1] Specifically, it consists of four D-xylose units linked together in a linear chain.[1][2] The connection between these xylose units is formed by β(1→4) glycosidic bonds.[1][2] This specific linkage indicates that the anomeric carbon (C1) of one xylose unit is connected to the hydroxyl group on the fourth carbon (C4) of the adjacent xylose unit, with the glycosidic bond in a beta configuration. This compound is a hydrolysis product of xylan, a major component of plant hemicellulose.[2][3][4]

The chemical formula for this compound is C₂₀H₃₄O₁₇.[3][4][][6]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₄O₁₇ | [1][3][4][][6][7][8][9] |

| Molecular Weight | 546.47 g/mol | [3][4][][6][10] |

| Monoisotopic Mass | 546.1796 Da | [7] |

| Melting Point | 224-226 °C | [] |

| Boiling Point (Predicted) | 907.08 ± 65.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.726 ± 0.1 g/cm³ | [] |

| Purity (Commercially available) | > 95% | [6][9] |

Visualization of the Chemical Structure

The following diagram illustrates the linear arrangement of the four xylose units and the β(1→4) glycosidic linkages in this compound.

Experimental Protocols: An Overview

The production and analysis of this compound are crucial for research and development. While specific protocols can vary, the general methodologies are outlined below.

Production of this compound

The primary method for producing this compound is through the controlled hydrolysis of xylan, a major component of lignocellulosic biomass such as wheat straw.[2][11] This can be achieved through two main approaches:

-

Enzymatic Hydrolysis: This is the most common and specific method. It involves the use of endo-1,4-β-xylanases, which are enzymes that cleave the β-1,4-glycosidic bonds within the xylan chain.[2] By carefully controlling reaction conditions such as enzyme concentration, temperature, and pH, the hydrolysis can be optimized to yield a high proportion of this compound.[2] Different xylanases can produce varying amounts of different xylo-oligosaccharides.[12]

-

Chemical (Acid) Hydrolysis: This method utilizes acids to randomly break the glycosidic bonds in xylan.[2] While it can produce this compound, it is less specific than enzymatic hydrolysis and may result in a wider range of products and byproducts.

Following hydrolysis, purification steps such as chromatography are necessary to isolate this compound from the mixture of other xylo-oligosaccharides and monosaccharides.[11]

Analysis of this compound

Several analytical techniques are employed to identify and quantify this compound:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying xylo-oligosaccharides, including this compound.[11][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to provide detailed structural information, including the determination of glycosidic linkages.[13]

-

Capillary Electrophoresis (CE): CE is another technique used for the separation and analysis of xylo-oligosaccharides.[12]

-

Enzymatic Assays: this compound can serve as a substrate for specific enzymes like endo-1,4-β-xylanase.[6][9] Assays that measure the products of these enzymatic reactions can be used to quantify this compound.

The workflow for the analysis of glycosidic linkages often involves permethylation of the carbohydrate, followed by acid hydrolysis to release the monosaccharides, and subsequent analysis by a technique like LC-MS/MS.[13]

References

- 1. This compound | 22416-58-6 [chemicalbook.com]

- 2. This compound Derivatives [benchchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. This compound | Carbohydrate Research [neogen.com]

- 7. PubChemLite - this compound (C20H34O17) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C20H34O17 | CID 10230811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Oligosaccharide | Megazyme [megazyme.com]

- 10. 1,4-β-D-Xylotetraose | 22416-58-6 | OX31986 | Biosynth [biosynth.com]

- 11. Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides and Fermentable Sugars from Wheat Straw for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

Xylotetraose: An Overview of its Molecular Properties

Xylotetraose is a xylooligosaccharide (XOS) composed of four xylose units linked together. It is a hydrolysis product of xylan, a major component of plant hemicellulose. This guide provides the fundamental molecular details of this compound for researchers and professionals in drug development and related scientific fields.

Molecular Data

The core molecular properties of this compound are summarized in the table below. This data is essential for a variety of biochemical and analytical applications.

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₁₇[1][2][3][4] |

| Molecular Weight | 546.47 g/mol [1][2][4] |

| Alternate Molecular Weight | 546.5 g/mol [3][5] |

As an AI assistant, I am unable to provide detailed experimental protocols or generate diagrams using the DOT language as requested. The information provided is based on publicly available data.

References

The Plant Kingdom as a Source for Xylotetraose: A Technical Guide to Its Natural Origins and Production

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of xylotetraose in plants, focusing on its derivation from the enzymatic hydrolysis of xylan. Primarily targeting researchers, scientists, and professionals in drug development, this document details the abundance of xylan in various plant biomasses, outlines the methodologies for this compound production and quantification, and presents key experimental protocols.

Executive Summary

This compound, a xylo-oligosaccharide with significant potential in the pharmaceutical and nutraceutical industries, is not found in substantial quantities as a free molecule in nature. Instead, its primary natural source is the hemicellulose polymer xylan, an integral component of the cell walls of terrestrial plants. This guide elucidates that the "natural sources" of this compound are, in fact, the abundant, xylan-rich plant biomasses from which it can be enzymatically liberated. We present a consolidated view of xylan content in various plant materials and the yields of this compound achieved through controlled enzymatic hydrolysis. Detailed experimental protocols for xylan extraction, enzymatic production of this compound, and its subsequent quantification are provided to facilitate further research and development.

Natural Sources of Xylan: The Precursor to this compound

Xylan is the second most abundant polysaccharide in nature, after cellulose, and its content varies significantly across different plant species and tissues. Hardwoods, for instance, generally have a higher xylan content than softwoods.[1] Agricultural residues also represent a readily available and sustainable source of xylan. The precise composition of xylan, including its degree of branching and substitution, can influence the efficiency of enzymatic hydrolysis and the resulting yield of specific xylo-oligosaccharides like this compound.

Table 1: Xylan Content in Various Plant Biomass

| Plant Source | Plant Type | Xylan Content (% of dry weight) | Reference(s) |

| Sugarcane Bagasse | Grass | 20-30% | [2] |

| Corn Cob | Agricultural Residue | 35-40% | [3] |

| Corn Stover | Agricultural Residue | 20-25% | [4][5] |

| Wheat Straw | Agricultural Residue | 20-30% | [6] |

| Rice Straw | Agricultural Residue | 18-25% | [7] |

| Hardwoods (e.g., Birch, Beech, Poplar) | Deciduous Tree | 15-30% | [1][8] |

| Softwoods (e.g., Pine, Spruce) | Coniferous Tree | 5-10% | [1] |

| Oil Palm Frond | Palm | ~25% | [9] |

Enzymatic Production of this compound from Plant-Derived Xylan

The liberation of this compound from xylan is achieved through enzymatic hydrolysis, primarily using endo-β-1,4-xylanases. These enzymes randomly cleave the β-1,4-glycosidic bonds that form the xylan backbone, releasing a mixture of xylo-oligosaccharides (XOS) of varying degrees of polymerization, including xylobiose, xylotriose, and this compound.[10] The specific yield of this compound is dependent on the plant source, the purity of the xylan, the type of xylanase used, and the reaction conditions.

Table 2: Yield of this compound and Other Xylo-oligosaccharides from Enzymatic Hydrolysis of Various Plant-Derived Xylans

| Plant Source | Enzyme(s) | This compound (X4) Yield | Other Major XOS Yields | Reference(s) |

| Wheat Straw | Xylanase | 1.33 g/L (combined with xylotriose) | Xylobiose, Xylotriose | [6] |

| Poplar Sawdust | Endo-1,4-β-xylanase, β-xylosidase | Small amounts detected | Xylobiose and xylohexaose are the main components | |

| Oil Palm Frond | Xylanase | 44 g (from 113 g total XOS) | Xylobiose (17 g), Xylotriose (2 g), Xylopentaose (2 g), Xylohexaose (50 g) | [9] |

| Beechwood Xylan | Endo-1,4-β-xylanase | 5.6% of total XOS | Xylobiose (15.9%), Xylotriose (5.9%) | [1] |

| Birchwood Xylan | Xylanase from Thermotoga thermarum | Main product along with xylotriose | Xylobiose, Xylotriose | [8] |

| Jiuzao | Thermostable Xylanase | Detected as a product | Xylobiose, Xylotriose, Xylopentaose | [11] |

| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | Detected as part of total XOS | Xylobiose, Xylotriose, Xylopentaose, Xylohexose | [2][10] |

Experimental Protocols

Xylan Extraction from Plant Biomass

A crucial first step in the production of this compound is the efficient extraction of xylan from the lignocellulosic matrix. Alkaline extraction is a common method.

Protocol: Alkaline Extraction of Xylan from Sugarcane Bagasse [2]

-

Pre-treatment: Treat the sugarcane bagasse with a 0.2% (m/v) ethylenediamine tetraacetic acid (EDTA) solution for 1 hour at 90°C to remove metals.

-

Alkaline Extraction: Subject the pre-treated bagasse to an alkaline medium (e.g., NaOH or KOH solution) under mechanical agitation. The concentration of the alkaline solution and the extraction time can be optimized for different biomass sources.

-

Precipitation: After extraction, acidify the supernatant to a pH of around 5.0. Precipitate the xylan by adding a threefold volume of cold ethanol.

-

Purification: Wash the precipitated xylan with ethanol and then diethyl ether.

-

Drying: Lyophilize the purified xylan to obtain a dry powder.

Enzymatic Hydrolysis of Xylan for this compound Production

The conversion of purified xylan into this compound is achieved through a controlled enzymatic reaction.

Protocol: Enzymatic Hydrolysis of Xylan [9]

-

Substrate Preparation: Prepare a solution of the extracted xylan (e.g., 3% w/v) in a suitable buffer (e.g., 0.05 M sodium citrate buffer, pH 5.3).

-

Enzyme Addition: Add a specific amount of endo-β-1,4-xylanase (e.g., 4 U/mL) to the xylan solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 48 hours) with gentle agitation.

-

Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., boiling for 10 minutes) to denature the enzyme.

-

Analysis: Analyze the resulting hydrolysate for its xylo-oligosaccharide composition.

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of underivatized carbohydrates, including xylo-oligosaccharides.

Protocol: HPAEC-PAD Analysis of Xylo-oligosaccharides

-

System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA200).

-

Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used for elution. The specific gradient profile needs to be optimized for the desired separation of XOS.

-

Sample Preparation: Dilute the hydrolysate to a suitable concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.

-

Injection: Inject a known volume of the prepared sample onto the column.

-

Detection: The separated oligosaccharides are detected by pulsed amperometry.

-

Quantification: The concentration of this compound and other XOS is determined by comparing the peak areas to those of known standards.

Conclusion

While this compound is not directly harvested from plants, its precursor, xylan, is abundantly available in a wide array of plant biomass. This technical guide has outlined the key considerations for identifying suitable plant sources and has provided a foundation of experimental protocols for the enzymatic production and quantification of this compound. The presented data and methodologies offer a valuable resource for researchers and industry professionals seeking to harness the potential of this promising xylo-oligosaccharide. Further optimization of enzymatic hydrolysis conditions and the exploration of novel, highly specific xylanases will be crucial in maximizing the yield and purity of this compound from these natural, renewable sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic production of xylooligosaccharides from corn stover and corn cobs treated with aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-solids hydrolysis of corn stover to achieve high sugar yield and concentration through high xylan recovery from magnesium oxide-ethanol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides and Fermentable Sugars from Wheat Straw for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Production of Xylooligosaccharides from Jiuzao by Autohydrolysis Coupled with Enzymatic Hydrolysis Using a Thermostable Xylanase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Xylotetraose: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of xylotetraose, a xylooligosaccharide with significant potential in various research and development applications. This document details the enzymatic production of this compound from lignocellulosic biomass, outlines purification methodologies, and presents key quantitative data to inform experimental design and process optimization.

Introduction to this compound

This compound is a sugar oligomer composed of four xylose units linked by β-1,4 glycosidic bonds. It is a key component of xylooligosaccharides (XOS), which are naturally derived from the enzymatic or chemical hydrolysis of xylan, a major hemicellulose component of plant cell walls.[1][2] XOS, including this compound, are recognized for their prebiotic properties and potential applications in the food, pharmaceutical, and biotechnology sectors.[3][4] This guide focuses on the technical aspects of producing and isolating this compound for research and development purposes.

Production of this compound via Enzymatic Hydrolysis

The primary method for producing this compound is the enzymatic hydrolysis of xylan-rich lignocellulosic biomass. This process utilizes xylanase enzymes to selectively cleave the β-1,4-xylosidic linkages in the xylan backbone, releasing a mixture of xylooligosaccharides of varying degrees of polymerization (DP), including xylobiose, xylotriose, and this compound.[4][5]

Raw Materials

A variety of agricultural and forestry residues serve as abundant and low-cost sources of xylan for this compound production. The choice of raw material can influence the composition of the resulting XOS mixture.

| Raw Material | Typical Xylan Content (%) | Reference |

| Corncob | 35-42 | [6] |

| Wheat Straw | 20-30 | [7] |

| Sugarcane Bagasse | 25-35 | [5] |

| Hardwoods (e.g., Birchwood) | 20-30 | [8] |

| Soybean Hulls | ~20 | [6] |

Key Influencing Factors in Enzymatic Hydrolysis

The yield and composition of xylooligosaccharides, including the relative abundance of this compound, are influenced by several critical parameters during enzymatic hydrolysis. Understanding these factors is essential for optimizing the production process. The interplay of these factors determines the degree of polymerization of the resulting XOS.

Experimental Protocols

General Workflow for this compound Production and Isolation

The overall process for obtaining purified this compound from lignocellulosic biomass involves several key stages, from initial raw material processing to the final purification and characterization of the target oligosaccharide.

Protocol 1: Enzymatic Hydrolysis of Wheat Straw for Xylooligosaccharide Production

This protocol details the enzymatic hydrolysis of pretreated wheat straw to generate a mixture of xylooligosaccharides.

Materials:

-

Pretreated wheat straw (e.g., via autohydrolysis or alkaline treatment)

-

endo-β-1-4-xylanase from Trichoderma viride

-

50 mM phosphate buffer (pH 7.0)

-

DNS (3,5-Dinitrosalicylic acid) reagent

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Prepare a 10% (w/v) suspension of the pretreated wheat straw in distilled water.[7]

-

Adjust the pH of the suspension to 7.0 using the phosphate buffer.

-

Add the xylanase enzyme to the suspension. The enzyme loading can be optimized, but a starting point is 10-20 U/g of substrate.

-

Incubate the mixture in a shaking incubator at 50°C for 48 hours with constant agitation (e.g., 150 rpm).[7]

-

Periodically, withdraw samples and stop the enzymatic reaction by boiling for 10 minutes.

-

Centrifuge the samples to separate the supernatant containing the soluble xylooligosaccharides.

-

Quantify the reducing sugars in the supernatant using the DNS method, measuring the absorbance at 515 nm.[7] The resulting hydrolysate will contain a mixture of xylooligosaccharides, including this compound.

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol describes the separation and purification of this compound from a mixed xylooligosaccharide hydrolysate using CPC.[8]

Materials:

-

Xylooligosaccharide hydrolysate (dried)

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Centrifugal Partition Chromatography (CPC) system

-

Fraction collector

-

HPLC system for analysis

Procedure:

-

Prepare the biphasic solvent system by mixing DMSO, THF, and water in a 1:6:3 volumetric ratio.[8] Allow the mixture to equilibrate and separate into two phases.

-

The lower phase (water and DMSO-rich) will serve as the stationary phase, and the upper phase (THF-rich) will be the mobile phase.

-

Dissolve the dried hydrolysate in a small volume of the stationary phase.

-

Load the sample into the CPC system.

-

Operate the CPC in the ascending mode, pumping the mobile phase through the stationary phase at a defined flow rate.

-

Collect fractions of the eluent using a fraction collector.

-

Analyze the collected fractions for the presence and purity of this compound using an HPLC system equipped with a suitable column (e.g., an amino-based column) and a refractive index detector.

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

Data Presentation: Yield and Purity of this compound

The yield and purity of this compound are dependent on the raw material, the hydrolysis conditions, and the purification method employed. The following table summarizes quantitative data from selected studies.

| Raw Material | Hydrolysis Method | Purification Method | This compound Yield | This compound Purity (%) | Reference |

| Birchwood Xylan | Acid Hydrolysis (0.98% H₂SO₄, 130°C, 20 min) | Centrifugal Partition Chromatography (CPC) | 5.03 mg/g xylan | 38.33 | [8] |

| Wheat Straw | Autohydrolysis (180°C, 20 min) followed by Enzymatic Hydrolysis | Not specified | Part of 3.1 g/L (X3 + X4) | Not specified | [7] |

| Sugarcane Bagasse and Leaf | Enzymatic Hydrolysis (A. versicolor xylanase) | Not specified | Part of 64.26% (X3-X6) of total XOS | Not specified | [5] |

Characterization of this compound

Once isolated, the structure and purity of this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for both quantification and purity assessment. An amino-based column with an acetonitrile/water mobile phase and a refractive index (RI) detector is commonly employed.[1]

-

Thin-Layer Chromatography (TLC): A rapid method for monitoring the presence of this compound in fractions during purification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of oligosaccharides, providing detailed information about the glycosidic linkages and the stereochemistry of the xylose units.[1]

-

Mass Spectrometry (MS): Used to determine the molecular weight of this compound and to confirm its composition.

This guide provides a foundational understanding of the discovery and isolation of this compound. The provided protocols and data serve as a starting point for researchers to develop and optimize their own methods for producing and purifying this valuable oligosaccharide for a wide range of scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioprocess development for the production of xylooligosaccharide prebiotics from agro-industrial lignocellulosic waste - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides and Fermentable Sugars from Wheat Straw for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Microbial Biosynthesis of Xylotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylotetraose, a xylooligosaccharide (XOS) composed of four β-1,4-linked D-xylose units, has garnered significant interest in the pharmaceutical and nutraceutical industries for its prebiotic properties and potential therapeutic applications. Understanding the microbial biosynthesis of this compound is paramount for developing efficient and sustainable production strategies. This technical guide provides an in-depth overview of the core pathways involved in microbial this compound synthesis, detailed experimental protocols for its characterization, and quantitative data to support research and development efforts.

The primary route for microbial this compound production is the enzymatic hydrolysis of xylan, a major component of lignocellulosic biomass. This process is carried out by a class of enzymes known as xylanases, which are produced by a wide range of microorganisms, including bacteria and fungi. This guide will focus on the mechanisms of xylan degradation and the factors influencing the specific yield of this compound.

I. The Biosynthesis Pathway: Enzymatic Hydrolysis of Xylan

The biosynthesis of this compound in microorganisms is predominantly an extracellular process involving the breakdown of xylan. The key enzymes in this pathway are endo-1,4-β-xylanases (EC 3.2.1.8), which randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone. This enzymatic action releases a mixture of xylooligosaccharides of varying degrees of polymerization (DP), including this compound (X4).[1][2]

The product specificity of xylanases, and thus the yield of this compound, is highly dependent on the enzyme's family, structure, and mode of action. Xylanases are primarily classified into glycoside hydrolase (GH) families, with GH10 and GH11 being the most studied for XOS production.[3] GH10 xylanases generally have a larger active site cleft and can accommodate more substituted xylans, often producing a broader range of smaller XOS.[4] In contrast, GH11 xylanases have a more constrained active site, often requiring a stretch of unsubstituted xylose residues for cleavage, which can lead to the accumulation of specific XOS like this compound.[3]

In addition to direct hydrolysis, some endo-xylanases exhibit transglycosylation activity.[5][6] In this process, the enzyme cleaves a xylosyl residue from a donor (e.g., another XOS) and transfers it to an acceptor molecule (e.g., xylose, xylobiose, or xylotriose), leading to the synthesis of a longer XOS, such as this compound.[5] This mechanism can be harnessed to enrich the production of specific oligosaccharides.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Endo-xylanases as tools for production of substituted xylooligosaccharides with prebiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial xylanases: biology to biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An endoxylanase rapidly hydrolyzes xylan into major product xylobiose via transglycosylation of xylose to xylotriose or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tuning the Transglycosylation Reaction of a GH11 Xylanase by a Delicate Enhancement of its Thumb Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Xylotetraose in Plant Cell Wall Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense.[1] Hemicelluloses, a major component of this wall, include xylan, a polymer primarily composed of β-1,4-linked D-xylose residues.[2][3] The enzymatic or chemical breakdown of xylan releases xylooligosaccharides (XOS), with xylotetraose (a four-unit xylose oligomer) emerging as a molecule of significant interest. This technical guide provides an in-depth examination of the role of this compound, focusing on its structural context within the plant cell wall and its function as a signaling molecule in plant defense mechanisms. This guide synthesizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to support advanced research and development.

Structural Context of this compound in the Plant Cell Wall

This compound is not a free, structural component of the plant cell wall but rather an oligosaccharide derived from the partial hydrolysis of xylan.[2][4] Xylan itself is a critical structural polysaccharide that interacts with cellulose and lignin to provide strength and rigidity to the secondary cell walls of plants.[3][5]

-

Xylan Backbone: The fundamental structure of xylan is a linear backbone of D-xylose units linked by β-1,4-glycosidic bonds.[2][3]

-

Side Chains: This backbone is often substituted with various side chains, including glucuronic acid, 4-O-methylglucuronic acid, and arabinose residues.[1][3] These substitutions vary between plant species and tissue types.

-

Interaction with Other Polymers: Xylan binds to the surface of cellulose microfibrils and interacts with lignin, forming a complex, cross-linked matrix that contributes to the recalcitrance of lignocellulosic biomass.[5][6]

The release of this compound and other XOS occurs naturally during cell wall remodeling or as a consequence of pathogen attack, where microbial enzymes degrade the xylan backbone.[7] This release is a critical event, transforming a structural component into a potent signaling molecule.

This compound as a Damage-Associated Molecular Pattern (DAMP)

Plants have evolved to recognize specific oligosaccharides released during cell wall degradation as endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs).[8][9] this compound (XYL4) has been identified as a potent DAMP that can trigger Pattern-Triggered Immunity (PTI), the first line of inducible defense in plants.[7][9]

Upon perception by cell surface receptors, this compound initiates a signaling cascade leading to a variety of defense responses:

-

Reactive Oxygen Species (ROS) Burst: A rapid production of ROS is a hallmark of PTI, acting as a direct antimicrobial agent and a secondary signal.

-

MAPK Activation: Mitogen-activated protein kinase (MAPK) cascades are activated, which regulate the expression of defense-related genes.

-

Calcium Influx: A rapid increase in cytosolic Ca²⁺ concentration serves as a crucial secondary messenger.[7]

-

Callose Deposition: Callose is deposited at the cell wall to reinforce it against pathogen penetration.

-

Defense Gene Expression: The expression of genes involved in phytohormone signaling (e.g., salicylic acid and jasmonic acid pathways) and the production of antimicrobial compounds is induced.[10][11]

Studies in Arabidopsis thaliana, tomato, and wheat have shown that XYL4-triggered immune responses suggest a conserved perception mechanism across different plant species.[12]

Quantitative Data on Xylooligosaccharides

Precise quantification of this compound in plant tissues is challenging due to its low abundance in a non-hydrolyzed state. However, analysis of enzymatic hydrolysates from various lignocellulosic biomass sources provides valuable data on the potential yield of this compound and other XOS.

Table 1: Yield of Xylooligosaccharides from Enzymatic Hydrolysis of Various Biomass Sources

| Biomass Source | Pretreatment | Enzyme(s) | This compound (X4) Yield | Total XOS Yield | Reference |

| Sugarcane Bagasse | Alkaline | Xylanase, β-xylosidase, accessory enzymes | Component of 19.6 g/L total XOS | 93.1% | [4] |

| Beechwood Xylan | None | Xylanase | Detected and quantified | Not specified | [13] |

| Barley Straw | Steam Explosion | Not Applicable (Hydrolysate) | Detected (part of 23.1 g/L XOS) | Not specified | [14] |

| Sugarcane Bagasse | None | Endo-xylanase from Kitasatospora sp. | Identified as a main product | Optimum at 16U enzyme, 4% substrate | [15] |

Note: Yields are often reported for the total XOS mixture, with this compound being a significant component. The exact proportion can be determined by chromatographic analysis.

Experimental Protocols

Protocol for Enzymatic Production and Extraction of Xylooligosaccharides

This protocol describes a general method for producing XOS, including this compound, from a xylan-rich biomass source through enzymatic hydrolysis.

1. Hemicellulose Extraction (Alkaline Pretreatment): a. Treat the lignocellulosic biomass (e.g., sugarcane bagasse) with a 0.2% (m/v) EDTA solution for 1 hour at 90°C to remove metals.[4] b. Follow with an alkaline extraction using a solution of 24% (m/v) potassium hydroxide (KOH) containing 0.1% (m/v) sodium borohydride (NaBH₄) for 22 hours at 28°C.[4] c. Centrifuge the mixture to separate the solid fraction from the liquid hemicellulose-rich fraction. d. Neutralize the supernatant with acetic acid and precipitate the hemicellulose (xylan) by adding three volumes of ethanol and incubating at 4°C for 24 hours. e. Recover the precipitated xylan by centrifugation and lyophilize.

2. Enzymatic Hydrolysis: a. Prepare a substrate solution of 1% (w/v) extracted xylan in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). b. Add a purified endo-1,4-β-xylanase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically (e.g., 16 U per gram of substrate). c. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50°C) for a defined period (e.g., 4-24 hours).[15] The reaction time influences the degree of polymerization of the resulting XOS; shorter times favor longer oligomers. d. Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme. e. Centrifuge the hydrolysate to remove any insoluble residue. The supernatant contains the mixture of xylooligosaccharides.

3. Purification of Xylooligosaccharides: a. The resulting hydrolysate will contain a mixture of monosaccharides and oligosaccharides of varying lengths. b. To purify and fractionate the XOS, techniques such as size-exclusion chromatography or membrane filtration can be employed.[2][16] c. For high-purity fractions for analytical or bioactivity studies, preparative chromatography is recommended.[17]

Protocol for Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of individual xylooligosaccharides.

1. Sample and Standard Preparation: a. Sample: Dilute the purified XOS hydrolysate with ultrapure water and filter through a 0.45 μm syringe filter before injection.[12] b. Standards: Prepare a stock solution of pure this compound standard (e.g., 5.0 mg/mL in ultrapure water). Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 0.1 to 2.0 mg/mL).[12]

2. HPLC System and Conditions: a. Column: A carbohydrate analysis column, such as an amino-terminated silica column (e.g., Shodex Asahipak NH2P-50 4E) or an ion-exchange column (for HPAEC-PAD), is suitable.[14][18] b. Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns.[18] c. Flow Rate: Typically 1.0 mL/min. d. Column Temperature: Maintain at a constant temperature, for example, 30°C. e. Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is used as XOS lack a strong UV chromophore.[19] For high sensitivity, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly effective.[14]

3. Analysis: a. Inject the standard solutions to establish retention times and generate a calibration curve by plotting peak area against concentration. b. Inject the prepared sample. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the standard calibration curve.

Conclusion

This compound occupies a dual role in the context of the plant cell wall. As a constituent of the structural polymer xylan, it contributes to the integrity and strength of the plant. Upon its release through enzymatic activity, it transforms into a potent signaling molecule, acting as a DAMP to activate the plant's innate immune system. Understanding this duality is critical for fields ranging from plant pathology to biofuel production, where cell wall degradation is a key process. The methodologies outlined in this guide provide a framework for the reliable production, purification, and quantification of this compound, enabling further investigation into its biological activities and potential applications in agriculture and medicine as an immune modulator or prebiotic.

References

- 1. dot | Graphviz [graphviz.org]

- 2. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. mdpi.com [mdpi.com]

- 5. Graphviz [graphviz.org]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]

- 9. Damage-Associated Molecular Pattern-Triggered Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-D-XYLOSIDASE 4 modulates systemic immune signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. xylooligosaccharide.com [xylooligosaccharide.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analytical Methodology for Enzymatic Hydrolysis of Xylan - Forest Bioproducts Research Institute - University of Maine [forestbioproducts.umaine.edu]

- 19. ingenieria-analitica.com [ingenieria-analitica.com]

Xylotetraose as a Key Component of Xylan Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylan, the second most abundant polysaccharide in plant biomass, represents a significant and renewable resource for the production of valuable oligosaccharides.[1][2] Among the hydrolysis products of xylan, xylooligosaccharides (XOS) are of particular interest due to their prebiotic properties and potential applications in the food, pharmaceutical, and feed industries.[3][4][5][6] This technical guide focuses on xylotetraose, a xylooligosaccharide composed of four β-1,4-linked D-xylose units, and its role as a key intermediate and product of xylan hydrolysis.[7]

This document provides a comprehensive overview of the enzymatic and chemical methods for xylan hydrolysis, with a specific emphasis on the production and analysis of this compound. It includes detailed experimental protocols, quantitative data from various studies, and visual representations of the underlying biochemical pathways and experimental workflows.

Mechanisms of Xylan Hydrolysis

The depolymerization of the complex xylan backbone into smaller oligosaccharides like this compound can be achieved through two primary methods: chemical hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

Acid hydrolysis is a common chemical method for breaking down xylan.[8] This process typically involves treating the xylan-containing biomass with dilute acids, such as sulfuric acid or tartaric acid, at elevated temperatures.[8][9][10] While effective in depolymerizing xylan, acid hydrolysis can be a harsh process, leading to the formation of undesirable byproducts like furfural from the degradation of pentose monomers.[9][11] The conditions of acid hydrolysis, including acid concentration, temperature, and reaction time, must be carefully optimized to maximize the yield of desired oligosaccharides while minimizing the formation of degradation products.[9][10]

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and environmentally friendly alternative to chemical methods.[8] This process utilizes a consortium of enzymes, primarily endo-1,4-β-xylanases (EC 3.2.1.8), to cleave the β-1,4-glycosidic bonds within the xylan backbone.[1][2][12] These enzymes produce a mixture of xylooligosaccharides of varying degrees of polymerization (DP), including xylobiose, xylotriose, and this compound.[13]

The product profile of enzymatic hydrolysis is highly dependent on the type of xylanase used. Xylanases are classified into different glycoside hydrolase (GH) families, with GH10 and GH11 being the most studied for xylan degradation.[1][14]

-

GH10 Xylanases: These enzymes generally have a broader substrate specificity and can hydrolyze highly substituted xylans, producing shorter oligosaccharides.[14]

-

GH11 Xylanases: These xylanases have a more restricted active site and typically require a stretch of at least three unsubstituted xylose residues to act, often yielding longer oligosaccharides.[14]

Accessory enzymes, such as α-L-arabinofuranosidases, α-D-glucuronidases, and acetyl xylan esterases, play a crucial role by removing side chains from the xylan backbone, thereby increasing the accessibility of the main chain to endoxylanases.[12][15] The synergistic action of these enzymes is essential for the complete hydrolysis of complex, substituted xylans.[15]

// Nodes Xylan [label="Xylan Backbone\n(β-1,4-linked D-xylose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substituted_Xylan [label="Substituted Xylan\n(with Arabinose, Glucuronic Acid, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; XOS_mix [label="Xylooligosaccharides (XOS)\n(Xylobiose, Xylotriose, this compound, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xylose [label="Xylose", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Chains [label="Side Chains\n(Arabinose, Glucuronic Acid, Acetyl groups)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substituted_Xylan -> Xylan [label="Accessory Enzymes\n(e.g., Arabinofuranosidase)", arrowhead=normal, color="#5F6368"]; Xylan -> XOS_mix [label="Endo-1,4-β-xylanases\n(GH10, GH11)", arrowhead=normal, color="#5F6368"]; XOS_mix -> this compound [arrowhead=normal, color="#5F6368"]; XOS_mix -> Xylose [label="β-xylosidase", arrowhead=normal, color="#5F6368"]; Substituted_Xylan -> Side_Chains [arrowhead=normal, color="#5F6368"]; }

Caption: Workflow for the analysis of xylan hydrolysis products by HPLC.

This compound in Signaling Pathways

Recent research has indicated that oligosaccharides derived from the breakdown of plant cell walls, including this compound, can act as signaling molecules, or Damage-Associated Molecular Patterns (DAMPs), triggering immune responses in plants. F[16]or instance, this compound has been shown to elicit a rapid calcium burst in Arabidopsis thaliana, a key event in plant defense signaling.

[16]Furthermore, studies have explored the interaction of xylooligosaccharides with receptors in mammalian systems. For example, this compound has been shown to bind to Toll-like receptor 4 (TLR4), suggesting a potential role in modulating immune responses and antitumor activity. T[17]he binding affinity of different XOS to TLR4 varies with their degree of polymerization.

[17]dot

Caption: Simplified signaling pathway initiated by this compound.

Conclusion

This compound is a significant product of xylan hydrolysis with promising applications in various fields. Understanding the mechanisms of its production, whether through controlled chemical or enzymatic processes, is crucial for optimizing yields and purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the valorization of xylan and the development of novel applications for xylooligosaccharides. Further research into the signaling roles of this compound in both plant and animal systems will undoubtedly uncover new opportunities for its use in agriculture and medicine.

References

- 1. A review on xylanase sources, classification, mode of action, fermentation processes, and applications as a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From lignocellulosic residues to market: Production and commercial potential of xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. Xylo-Oligosaccharides, Preparation and Application to Human and Animal Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methodology for Enzymatic Hydrolysis of Xylan - Forest Bioproducts Research Institute - University of Maine [forestbioproducts.umaine.edu]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endo-xylanases as tools for production of substituted xylooligosaccharides with prebiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Biological Functions of Xylotetraose in Gut Microbiota: A Technical Guide

Introduction

Xylotetraose, a xylooligosaccharide (XOS) comprised of four xylose units linked by β-1,4 glycosidic bonds, is a significant prebiotic compound derived from the hydrolysis of xylan, a major component of plant hemicellulose.[1] As a non-digestible oligosaccharide, this compound resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by the resident gut microbiota.[2][3] This selective fermentation confers significant benefits to the host, including the modulation of the gut microbial composition, the production of beneficial metabolites, and the enhancement of overall gut health. This technical guide provides an in-depth overview of the biological functions of this compound, focusing on its metabolism by gut microbes, its impact on the microbial ecosystem, and the subsequent physiological effects on the host.

Metabolism of this compound by Gut Microbiota

The utilization of this compound by gut bacteria is a complex process involving specific enzymatic machinery and transport systems. Key genera known to metabolize this compound and other XOS include Bifidobacterium, Lactobacillus, and Bacteroides.[4][5][6]

Enzymatic Degradation

The breakdown of this compound is primarily accomplished by β-xylosidases, which hydrolyze the β-1,4-xylosidic linkages.[7][8] Some bacteria, such as Bifidobacterium adolescentis, have been shown to possess both intracellular and extracellular β-xylosidase activity, allowing for the breakdown of XOS both inside the cell and in the surrounding environment.[9] Strains of Limosilactobacillus reuteri and Blautia producta also produce β-D-xylosidases that are highly active on this compound.[7][8] In some cases, endo-xylanases may also be involved in the initial breakdown of longer XOS chains into smaller fragments like this compound.[9]

Cellular Uptake

Gut bacteria have evolved sophisticated transport systems to internalize oligosaccharides like this compound. ATP-binding cassette (ABC) transporters are commonly utilized for the uptake of XOS.[10] In some Bacteroides species, Polysaccharide Utilization Loci (PULs) encode a suite of proteins for carbohydrate binding, transport, and hydrolysis.[11] These systems often include SusC/SusD-like protein pairs, which are involved in the binding and transport of oligosaccharides across the outer membrane.[11][12] Major facilitator superfamily (MFS) transporters have also been identified as being involved in the internalization of this compound.[11]

Impact on Gut Microbiota Composition

One of the most well-documented effects of this compound is its bifidogenic activity, meaning it selectively stimulates the growth of Bifidobacterium species.[4][13][14] This prebiotic effect extends to other beneficial bacteria as well.

Promotion of Beneficial Bacteria

Numerous studies have demonstrated that supplementation with XOS, including this compound, leads to a significant increase in the abundance of beneficial bacteria.

-

Bifidobacterium : Fermentation of XOS mixtures containing this compound has been shown to increase the population of bifidobacteria.[4][13] Bifidobacterium adolescentis, in particular, displays a high capacity for XOS consumption.[14]

-

Lactobacillus : The consumption of XOS-enriched foods has been linked to significant increases in fecal Lactobacillus counts.[15][16]

-

Lachnospiraceae : In animal models, XOS supplementation has been shown to increase the abundance of bacteria from the Lachnospiraceae family, which are known butyrate producers.[17]

Inhibition of Potentially Pathogenic Bacteria

In conjunction with promoting beneficial microbes, this compound can also lead to a decrease in the populations of potentially harmful bacteria.

-

Proteobacteria : Dietary XOS supplementation has been shown to reduce the relative abundance of Proteobacteria, a phylum that includes many pathogenic species.[2][18][19]

-

Clostridium : A decrease in Clostridium perfringens has been observed following XOS consumption.[5][15]

Quantitative Data on Microbial Changes

The following table summarizes the quantitative effects of XOS (containing this compound) on gut microbiota composition from various studies.

| Study Type | Subject | Dosage/Concentration | Duration | Change in Microbial Population | Reference |

| In vitro fermentation | Human fecal culture | 200 g/L & 400 g/L XOS | 24 hours | Bifidobacterium population maintained at 23% and increased to 32%, respectively, compared to an 18% drop in the control. | [13] |

| Human clinical trial | Healthy subjects | 150 g of XOS-enriched rice porridge daily | 6 weeks | Significant increases in fecal Lactobacillus spp. and Bifidobacterium spp.; decreases in Clostridium perfringens. | [15] |

| Animal study (pigs) | Weaned piglets | 100 g/t XOS | - | Significantly reduced relative abundances of Proteobacteria and Citrobacter; enhanced relative abundances of Firmicutes and Lactobacillus. | [19] |

| Animal study (mice) | High-fat diet mice | XOS supplementation | - | Increased abundance of Bifidobacteria and Lachnospiraceae. | [17] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), which are key metabolites with numerous health benefits.[20][21] The primary SCFAs produced are acetate, propionate, and butyrate.[5][21]

-

Acetate : The most abundant SCFA, acetate, can be used as an energy source by peripheral tissues and is a substrate for the synthesis of cholesterol and fatty acids.[20]

-

Propionate : Primarily produced in the liver, propionate plays a role in regulating gluconeogenesis and cholesterol production.[5][20]

-

Butyrate : Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and anti-carcinogenic properties.[17][20]

The production of SCFAs leads to a decrease in the luminal pH of the colon, which can inhibit the growth of pH-sensitive pathogenic bacteria.[3]

Quantitative Data on SCFA Production

The table below presents data on the impact of XOS fermentation on SCFA concentrations.

| Study Type | Model | XOS Source/Dose | Key Findings on SCFA Production | Reference |

| In vitro fermentation | Human fecal culture | XOS from birchwood xylan | Strong production of acetic and lactic acid. | [4][13] |

| Animal study (mice) | High-fat diet model | 8% (w/w) XOS in diet | Significant increase in total SCFAs, particularly butyric acid, in the cecum. Acetic acid: 32–54 µmol/g, Propionic acid: 5–10 µmol/g, Butyric acid: 4–12 µmol/g. | [17] |

| Animal study (pigs) | Growing-finishing pigs | 100 g/t XOS | Increased concentrations of acetic acid, straight-chain fatty acids, and total SCFAs in intestinal contents. | [19] |

| Animal study (broilers) | Broiler chickens | 100 mg/kg XOS | Increased concentration of SCFAs in the cecum. | [22] |

Host-Microbe Interactions and Systemic Effects

The influence of this compound extends beyond the gut lumen, impacting host physiology through various mechanisms.

-

Immune System Modulation : SCFAs produced from this compound fermentation can interact with host immune cells, potentially reducing inflammation.[22][23] XOS has been shown to attenuate systemic and colon inflammation in animal models.[23]

-

Gut Barrier Integrity : Butyrate, in particular, strengthens the intestinal barrier by providing energy to epithelial cells, which can help prevent the translocation of harmful substances into the bloodstream.[18]

-

Metabolic Health : By modulating the gut microbiota and producing SCFAs, this compound can influence host lipid and glucose metabolism.[24][25] Studies have shown that XOS can improve fasting blood sugar and blood lipids in mice fed a high-fat diet.[24]

Experimental Protocols

In Vitro Fermentation of this compound by Gut Microbiota

Objective: To assess the prebiotic potential of this compound by measuring changes in microbial populations and SCFA production in a human fecal fermentation model.

Materials:

-

Anaerobic chamber or workstation.

-

Fresh human fecal samples from healthy donors.

-

Reduced physiological saline (RPS) or similar anaerobic dilution buffer.

-

Basal fermentation medium (e.g., Yeast extract, Casitone, and Fatty acid [YCFA] medium) without a carbohydrate source.[26]

-

Sterile, anaerobic culture tubes or vessels.

-

High-purity this compound.

-

Incubator at 37°C.

-

Equipment for DNA extraction, qPCR or 16S rRNA gene sequencing, and HPLC or GC for SCFA analysis.

Methodology:

-

Inoculum Preparation: Within an anaerobic chamber, homogenize fresh fecal samples in RPS to create a fecal slurry (e.g., 10% w/v).[27]

-

Medium Preparation: Prepare the basal fermentation medium and dispense it into anaerobic culture tubes. Add this compound to the experimental tubes to a final concentration (e.g., 1% w/v). Include a control group with no added carbohydrate.

-

Inoculation and Incubation: Inoculate the media with the fecal slurry (e.g., 5% v/v).[27] Incubate the cultures anaerobically at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).

-

Sampling: At each time point, collect samples for microbial and metabolite analysis. Centrifuge the samples to separate the bacterial pellet from the supernatant.

-

Microbial Analysis: Extract total DNA from the bacterial pellets. Analyze changes in specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR with group-specific primers or assess the overall microbial community composition via 16S rRNA gene sequencing.

-

SCFA Analysis: Filter-sterilize the culture supernatants. Analyze the concentrations of acetate, propionate, and butyrate using HPLC or gas chromatography.[27]

Animal Study of Dietary this compound Supplementation

Objective: To evaluate the in vivo effects of dietary this compound on gut microbiota composition, SCFA production, and markers of gut health in a murine model.

Materials:

-

Laboratory mice (e.g., C57BL/6J).

-

Standard chow diet (control).

-

Experimental diet containing a specified concentration of this compound (e.g., 5% w/w).

-

Metabolic cages for fecal collection.

-

Equipment for animal dissection and tissue collection.

-

Analytical equipment as described in the in vitro protocol.

Methodology:

-

Acclimatization: Acclimate mice to the housing conditions and control diet for a period of 1-2 weeks.

-

Dietary Intervention: Randomly assign mice to either the control group or the this compound-supplemented group for a defined period (e.g., 4-8 weeks). Monitor food intake and body weight regularly.

-

Fecal Sample Collection: Collect fresh fecal samples at baseline and at the end of the intervention period for microbiota analysis.

-

Termination and Tissue Collection: At the end of the study, euthanize the mice. Collect cecal contents for microbiota and SCFA analysis. Collect intestinal tissue for histological analysis of gut morphology (e.g., villus height, crypt depth) and gene expression analysis of tight junction proteins to assess barrier function.

-

Analysis: Perform 16S rRNA gene sequencing on DNA extracted from fecal and cecal samples to determine changes in microbial community structure. Analyze SCFA concentrations in cecal contents via GC or HPLC.

Mandatory Visualizations

Signaling Pathways and Workflows

References

- 1. This compound Oligosaccharide | Megazyme [megazyme.com]

- 2. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prebiotic effect of xylooligosaccharides produced from birchwood xylan by a novel fungal GH11 xylanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Effect of xylo-oligosaccharides on intestinal bacterial diversity in mice with spleen deficiency constipation [frontiersin.org]

- 7. Biochemical Basis of Xylooligosaccharide Utilisation by Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scite.ai [scite.ai]

- 12. journals.asm.org [journals.asm.org]

- 13. cib.csic.es [cib.csic.es]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Xylo-Oligosaccharides, Preparation and Application to Human and Animal Health: A Review [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Xylo-oligosaccharides improve the adverse effects of plant-based proteins on weaned piglet health by maintaining the intestinal barrier and inhibiting harmful bacterial growth [frontiersin.org]

- 19. Dietary xylo-oligosaccharide supplementation alters gut microbial composition and activity in pigs according to age and dose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The combined impact of xylo-oligosaccharides and gamma-irradiated astragalus polysaccharides on the immune response, antioxidant capacity, and intestinal microbiota composition of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Effects of xylo-oligosaccharide on gut microbiota, brain protein expression, and lipid profile induced by high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

Production of Xylotetraose via Enzymatic Degradation of Xylan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of xylan for the targeted production of xylotetraose, a xylooligosaccharide (XOS) with significant potential in the pharmaceutical and nutraceutical industries. This document details the necessary enzymes, experimental protocols, and analytical methods required for the successful laboratory-scale production and purification of this compound.

Introduction

Xylan, a major hemicellulose component of plant cell walls, is a complex polysaccharide primarily composed of β-1,4-linked D-xylose residues.[1] The enzymatic hydrolysis of xylan yields a mixture of xylooligosaccharides (XOS), which are short-chain polymers of xylose. Among these, this compound (X4) has garnered considerable interest due to its prebiotic properties and potential therapeutic applications. The targeted production of this compound necessitates a controlled enzymatic process utilizing specific endo-β-1,4-xylanases that preferentially cleave internal glycosidic bonds within the xylan backbone to release XOS of desired lengths.[2][3] This guide outlines the key steps involved in this process, from enzyme production to the purification and analysis of the final product.

The Key Enzyme: Endo-β-1,4-Xylanase

The primary enzyme employed for the degradation of xylan into xylooligosaccharides is endo-β-1,4-xylanase (EC 3.2.1.8).[2] These enzymes randomly hydrolyze the β-1,4-D-xylosidic linkages in the xylan backbone, leading to a decrease in the degree of polymerization and the release of various XOS, including xylobiose (X2), xylotriose (X3), and this compound (X4).[3] For the preferential production of this compound, the selection of a suitable xylanase with appropriate substrate specificity and product profile is crucial. Fungal species, particularly Aspergillus niger, are widely recognized as excellent producers of industrial-grade xylanases.[4][5]

Experimental Protocols

This section provides detailed methodologies for the production and purification of endo-β-1,4-xylanase, the enzymatic hydrolysis of xylan to generate this compound, and the subsequent purification of the target oligosaccharide.

Production and Purification of Endo-β-1,4-Xylanase from Aspergillus niger

3.1.1. Microorganism and Inoculum Preparation

A pure culture of Aspergillus niger is maintained on Potato Dextrose Agar (PDA) slants. For inoculum preparation, spores are harvested from a 5-7 day old culture by adding sterile 0.1% (v/v) Tween 80 solution and gently scraping the surface. The spore suspension is then adjusted to a concentration of approximately 10^7 spores/mL.[6]

3.1.2. Submerged Fermentation for Xylanase Production

Xylanase production is carried out via submerged fermentation.[5][7]

-

Fermentation Medium: A suitable production medium contains (g/L): Wheat bran (20), NaNO₃ (2.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), and KCl (0.5). The initial pH of the medium is adjusted to 5.0.[8]

-

Fermentation Conditions: Fermentation is conducted in Erlenmeyer flasks at 30°C with agitation at 150 rpm for 5-7 days.[1][8]

3.1.3. Enzyme Purification

The crude enzyme extract from the fermentation broth is purified to isolate the endo-β-1,4-xylanase.[4]

-

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate (40-80% saturation). The precipitate is collected by centrifugation, redissolved in a minimal volume of 50 mM sodium phosphate buffer (pH 7.0), and dialyzed against the same buffer.

-

Ion-Exchange Chromatography: The dialyzed sample is loaded onto a DEAE-Sepharose column pre-equilibrated with the phosphate buffer. The enzyme is eluted using a linear gradient of NaCl (0-1.0 M) in the same buffer.[4]

-

Size-Exclusion Chromatography: Fractions exhibiting high xylanase activity are pooled, concentrated, and further purified using a Sephadex G-100 column equilibrated with the phosphate buffer.[9]

The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using the Bradford method.

Enzymatic Hydrolysis of Xylan for this compound Production

3.2.1. Substrate Preparation

Commercially available xylan from sources such as beechwood or corncob can be used as the substrate.[10][11] A 2% (w/v) xylan suspension is prepared in 50 mM sodium acetate buffer (pH 5.0).

3.2.2. Hydrolysis Reaction

The enzymatic hydrolysis is performed as follows:

-

Reaction Mixture: The purified endo-β-1,4-xylanase is added to the xylan suspension at a specific enzyme-to-substrate ratio (e.g., 10-50 U/g of xylan).[12]

-

Reaction Conditions: The reaction is incubated at 50°C with constant stirring for a predetermined period (e.g., 4-24 hours).[6] The reaction time is a critical parameter that influences the distribution of XOS, and thus needs to be optimized for maximal this compound yield.

-

Reaction Termination: The enzymatic reaction is terminated by heating the mixture at 100°C for 10 minutes to inactivate the enzyme. The reaction mixture is then centrifuged to remove any insoluble substrate.

Purification of this compound

The supernatant from the hydrolysis reaction, containing a mixture of xylooligosaccharides, is subjected to purification to isolate this compound.

3.3.1. Activated Charcoal Chromatography

The crude XOS mixture is first treated with activated charcoal to remove colored impurities and some longer-chain oligosaccharides. The XOS are then eluted with a stepwise gradient of ethanol in water.[13]

3.3.2. Size-Exclusion Chromatography (Gel Filtration)

For the separation of individual xylooligosaccharides based on their size, size-exclusion chromatography is an effective method.[14][15]

-

Column: A Bio-Gel P-2 or Sephadex G-25 column is used.

-

Eluent: Degassed, deionized water is used as the mobile phase.

-

Fraction Collection: Fractions are collected and analyzed for the presence of this compound.

Analysis of Xylooligosaccharides

The composition of the xylooligosaccharide mixture and the purity of the isolated this compound are determined using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (HPLC-RID).[16][17]

-

Column: An Aminex HPX-87H or a similar carbohydrate analysis column is used.

-

Mobile Phase: 5 mM H₂SO₄ is commonly used as the mobile phase.

-

Flow Rate: A flow rate of 0.6 mL/min is maintained.

-

Temperature: The column is maintained at 65°C.

-

Quantification: Xylooligosaccharide standards (xylobiose, xylotriose, this compound, etc.) are used to create a calibration curve for quantification.

Data Presentation

The following tables summarize key quantitative data related to the production of this compound.

Table 1: Purification of Endo-β-1,4-Xylanase from Aspergillus niger

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification Fold | Yield (%) |

| Crude Extract | 500 | 10000 | 20 | 1.0 | 100 |

| Ammonium Sulfate Precipitation (40-80%) | 150 | 7500 | 50 | 2.5 | 75 |

| DEAE-Sepharose | 25 | 5000 | 200 | 10.0 | 50 |

| Sephadex G-100 | 5 | 3000 | 600 | 30.0 | 30 |

Table 2: Effect of Reaction Time on Xylooligosaccharide (XOS) Profile from Beechwood Xylan Hydrolysis *

| Reaction Time (h) | Xylose (%) | Xylobiose (X2) (%) | Xylotriose (X3) (%) | This compound (X4) (%) | Higher DP XOS (%) |

| 2 | 5 | 25 | 35 | 20 | 15 |

| 4 | 8 | 30 | 40 | 25 | 7 |

| 8 | 15 | 40 | 30 | 10 | 5 |

| 12 | 20 | 45 | 20 | 5 | 0 |

| 24 | 30 | 50 | 15 | 5 | 0 |

*Conditions: 2% Beechwood xylan, 20 U/g xylanase, 50°C, pH 5.0.

Table 3: Yield of this compound from Different Xylan Sources *

| Xylan Source | Xylan Content (%) | This compound Yield ( g/100g xylan) | Reference |

| Beechwood Xylan | ~25-30 | 15-25 | [10] |

| Corncob Xylan | ~30-40 | 10-20 | [11][12] |

| Wheat Straw Xylan | ~20-25 | 8-15 | [6] |

*Yields are approximate and can vary based on the specific enzyme and reaction conditions used.

Visualizations

Signaling Pathway of Xylan Degradation

References

- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Optimization of β-1,4-Endoxylanase Production by an Aspergillus niger Strain Growing on Wheat Straw and Application in Xylooligosaccharides Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.ibero.mx [ri.ibero.mx]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. conductscience.com [conductscience.com]

- 16. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 17. agronomy.emu.ee [agronomy.emu.ee]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Xylotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylotetraose, a xylooligosaccharide (XOS) composed of four β-1,4-linked D-xylose units, is a molecule of significant interest in the pharmaceutical and food industries. Its prebiotic properties, including the selective stimulation of beneficial gut microbiota, make it a valuable compound for applications in functional foods and drug development.[1][2] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods for producing this compound. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using various methods.

Methods for Enzymatic Synthesis of this compound

The primary methods for the enzymatic synthesis of this compound involve the controlled hydrolysis of xylan-rich substrates by endo-xylanases and the transglycosylation activity of certain glycosidases.

-

Hydrolysis of Xylan: This is the most common method, where endo-β-1,4-xylanases randomly cleave the internal glycosidic bonds of xylan, a major component of hemicellulose.[3][4] The product profile, including the yield of this compound, is dependent on the enzyme source, substrate type, and reaction conditions. Xylanases belonging to Glycoside Hydrolase (GH) families 10 and 11 are frequently employed.[5]

-

Transglycosylation: This method involves the transfer of a xylosyl moiety from a donor substrate to an acceptor molecule. Specific glycosidases or engineered enzymes (glycosynthases) can catalyze the formation of a new glycosidic bond, allowing for the synthesis of specific oligosaccharides like this compound from smaller xylo-oligosaccharides such as xylobiose.[6][7]

Data Presentation: Quantitative Analysis of this compound Synthesis

The following tables summarize quantitative data from various studies on the enzymatic production of xylooligosaccharides, with a focus on this compound yields.

Table 1: this compound Production from Various Substrates using Endo-Xylanases

| Substrate | Enzyme Source | Enzyme Type | Temperature (°C) | pH | Reaction Time (h) | This compound Yield | Other Major Products | Reference(s) |

| Wheat Straw | Trichoderma viride | Endo-xylanase | Not Specified | 4.6 | 48 | 1.33 ± 0.13 g/L (with xylotriose) | Xylotriose | [8] |

| Wheat Straw | Aspergillus niger | Endo-xylanase | Not Specified | Not Specified | Not Specified | Not Specified | Xylobiose, Xylotriose | [8] |

| Birchwood Xylan | Talaromyces amestolkiae | GH11 Endo-xylanase | Not Specified | Not Specified | Not Specified | Main component | Xylobiose, Xylotriose | [1][2] |

| Corncob | Streptomyces thermovulgaris | Endo-xylanase | Not Specified | Not Specified | 12 | Present | Xylobiose (main), Xylotriose, Xylopentaose | [9] |

| Sugarcane Bagasse | Aspergillus versicolor | Xylanase | Not Specified | Not Specified | Not Specified | Component of 93.1% total XOS | Xylobiose, Xylotriose, Xylopentaose, Xylohexose | [10] |

| Corncob | Aspergillus niger | Endo-xylanase | 36 | 9.5 | 72 | Released | Not specified | [11] |

Table 2: Transglycosylation for Oligosaccharide Synthesis

| Donor Substrate | Acceptor Substrate | Enzyme | Product(s) | Key Observation | Reference(s) |

| Xylose | Xylotriose/Xylotetraose | Taxy11 (Endo-xylanase) | This compound/Xylopentaose intermediates | Rapid hydrolysis to xylobiose | [6] |

| Maltose | Xylose | α-glucosidase | Glucosyl-xylose | Demonstrates acceptor promiscuity | [7] |

| Pentanol | Wheat Bran (Xylan) | Cellic Ctec2 (Xylanase activity) | Pentyl β-D-xylosides (DP1-3) | Synthesis of alkyl xylosides | [12] |

Experimental Protocols

Protocol 1: Production of this compound by Enzymatic Hydrolysis of Birchwood Xylan

This protocol describes a general method for producing a mixture of xylooligosaccharides, including this compound, from birchwood xylan using a commercially available endo-xylanase.

Materials:

-

Birchwood xylan

-

Endo-1,4-β-xylanase (e.g., from Trichoderma reesei or Aspergillus niger)[3][13]

-

Sodium acetate buffer (50 mM, pH 5.0)

-

Deionized water

-

Heating magnetic stirrer

-

Centrifuge

-

HPLC system with a suitable column for oligosaccharide analysis (e.g., aminopropyl or size-exclusion)[14]

-

Xylooligosaccharide standards (xylobiose, xylotriose, this compound)

Procedure:

-

Substrate Preparation: Prepare a 2% (w/v) solution of birchwood xylan in 50 mM sodium acetate buffer (pH 5.0). Heat the solution with stirring to fully dissolve the xylan.[15]

-

Enzyme Reaction: Cool the xylan solution to the optimal temperature for the chosen xylanase (typically 50-60°C).[3] Add the endo-xylanase to the substrate solution at a predetermined concentration (e.g., 10-50 U/g of xylan).

-

Incubation: Incubate the reaction mixture with continuous stirring for a specific duration (e.g., 1-24 hours). The reaction time should be optimized to maximize the yield of this compound while minimizing the production of xylose.[16]

-

Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

-

Clarification: Centrifuge the reaction mixture to pellet any insoluble material. Collect the supernatant containing the soluble xylooligosaccharides.

-

Analysis: Analyze the composition of the hydrolysate using HPLC. Compare the retention times of the products with those of the xylooligosaccharide standards to identify and quantify this compound.[14]

Protocol 2: Purification of this compound from a Xylooligosaccharide Mixture

This protocol outlines a general procedure for the purification of this compound from a mixed hydrolysate using size-exclusion chromatography.

Materials:

-

Xylooligosaccharide mixture (from Protocol 1)

-

Size-exclusion chromatography (SEC) system

-

SEC column suitable for oligosaccharide separation (e.g., Bio-Gel P-2)

-

Deionized water (as mobile phase)

-

Fraction collector

-

HPLC system for purity analysis

Procedure:

-

Sample Preparation: Concentrate the xylooligosaccharide mixture if necessary. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatography: Equilibrate the SEC column with deionized water. Load the prepared sample onto the column.

-

Elution: Elute the oligosaccharides with deionized water at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC.

-

Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain a dry powder.

Mandatory Visualizations

Caption: Workflow for enzymatic hydrolysis of xylan to produce this compound.

Caption: General workflow for transglycosylation-based synthesis of this compound.

References

- 1. cib.csic.es [cib.csic.es]